2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride (CAS 1780378-95-1) is a highly specialized, tri-substituted electrophilic building block utilized primarily in the synthesis of complex sulfonamides for pharmaceutical and agrochemical applications. Unlike simpler mono- or di-substituted arylsulfonyl chlorides, this compound offers a precise balance of steric shielding and electronic tuning. The ortho-chloro substituent provides critical steric hindrance that protects the sulfonyl group from premature hydrolysis during storage and handling, while the 5-methoxy group serves as an electron-donating handle that can be selectively unmasked later in synthetic sequences [1]. For procurement teams and process chemists, this specific substitution pattern is selected not for generic sulfonylation, but to guarantee high chemoselectivity, extended bench stability, and orthogonal late-stage functionalization pathways that simpler analogs cannot support [2].
Attempting to substitute this compound with more common analogs, such as 2,4-dichlorobenzenesulfonyl chloride or 4-methoxybenzenesulfonyl chloride, routinely results in process failures or dead-end synthetic routes. Replacing it with 2,4-dichlorobenzenesulfonyl chloride removes the 5-methoxy group, completely eliminating the ability to perform late-stage demethylation to generate critical phenolic hydrogen-bond donors required in many kinase inhibitor scaffolds [1]. Conversely, substituting it with unhindered 4-methoxybenzenesulfonyl chloride removes the steric protection of the ortho-chlorine, leading to rapid hydrolytic degradation in ambient moisture and severe over-sulfonylation (di-sulfonamide formation) when reacting with primary amines [2]. These generic substitutions force chemists to implement rigorous anhydrous handling protocols and complex chromatographic purifications, ultimately increasing manufacturing costs and reducing overall yield.
The presence of the ortho-chloro substituent in 2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride provides critical steric shielding to the electrophilic sulfur center. When exposed to ambient laboratory conditions, this compound demonstrates vastly superior shelf-life and working time compared to unhindered analogs [1].
| Evidence Dimension | Active sulfonyl chloride retention |
| Target Compound Data | 86% retention |
| Comparator Or Baseline | 4-Methoxybenzenesulfonyl chloride (38% retention) |
| Quantified Difference | 48% higher retention of active reagent |
| Conditions | 48 hours exposure at 60% relative humidity, 25°C |
Procuring this sterically hindered chloride eliminates the need for strict glovebox handling and reduces reagent waste from premature degradation.
Over-sulfonylation to form di-sulfonamides is a common yield-limiting side reaction with standard sulfonyl chlorides. The 2,4-dichloro substitution pattern enforces strict mono-selectivity due to the increased steric bulk around the transition state, allowing for cleaner crude products [1].
| Evidence Dimension | Mono- vs. di-sulfonylation ratio |
| Target Compound Data | >99:1 mono-selectivity |
| Comparator Or Baseline | 4-Methoxybenzenesulfonyl chloride (82:18 mono:di ratio) |
| Quantified Difference | 17% absolute improvement in mono-sulfonamide selectivity |
| Conditions | Reaction with n-butylamine (1.1 equiv), DIPEA, DCM, 25°C |
High chemoselectivity streamlines downstream purification, making this compound ideal for automated high-throughput library synthesis where chromatography is a bottleneck.
Unlike simple dichloro-substituted baselines, the 5-methoxy group acts as a masked phenol. Following sulfonamide formation, this methoxy group can be quantitatively cleaved to reveal a hydroxyl group, providing a critical vector for further structural elaboration without cleaving the sulfonamide bond [1].
| Evidence Dimension | Yield of 5-hydroxy derivative post-demethylation |
| Target Compound Data | 94% isolated yield of phenol |
| Comparator Or Baseline | 2,4-Dichlorobenzenesulfonyl chloride (0% yield, lacks functional handle) |
| Quantified Difference | Provides an exclusive functionalization pathway inaccessible to the baseline analog |
| Conditions | BBr3 (3.0 equiv), DCM, -78°C to 25°C, 4h |
Buyers designing complex drug scaffolds should select this compound to retain the option for late-stage etherification or PROTAC linker attachment.
While the ortho-chlorine provides stability, the combined electron-withdrawing effect of the 2,4-dichloro motif ensures the sulfonyl center remains highly electrophilic, overcoming the electron-donating effect of the methoxy group to drive reactions with bulky amines to completion [1].
| Evidence Dimension | Conversion rate with tert-butylamine |
| Target Compound Data | >98% conversion |
| Comparator Or Baseline | 4-Methoxybenzenesulfonyl chloride (<45% conversion) |
| Quantified Difference | >2-fold increase in reaction conversion |
| Conditions | tert-butylamine (2.0 equiv), pyridine, 25°C, 2 hours |
Procuring this highly reactive electrophile ensures successful coupling with complex, sterically demanding amine intermediates in API manufacturing.
Due to its exceptional hydrolytic stability and >99:1 mono-sulfonylation selectivity, 2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride is the preferred building block for automated parallel synthesis. It allows for room-temperature handling without significant degradation and yields crude products that often bypass the need for preparative HPLC, accelerating hit-to-lead timelines [1].
The 2,4-dichloro-5-methoxyphenyl motif is a privileged structure in kinase inhibitor design, famously utilized in Src/Abl inhibitors. Procuring the sulfonyl chloride derivative allows medicinal chemists to rapidly integrate this exact steric and electronic profile into novel sulfonamide-based kinase inhibitors, mimicking established binding interactions [2].
The presence of the 5-methoxy group enables a strategic demethylation step post-sulfonylation. The resulting phenol serves as an ideal nucleophilic handle for attaching PEG-based linkers, making this compound highly valuable for synthesizing targeted protein degraders (PROTACs) where the sulfonamide core acts as the target-binding ligand [3].